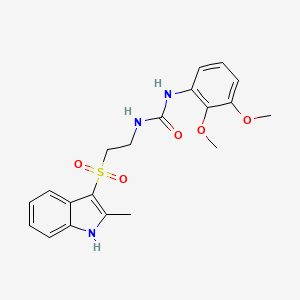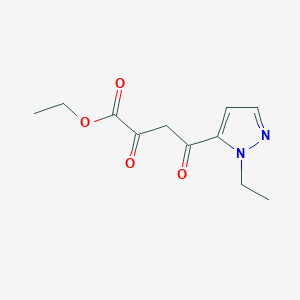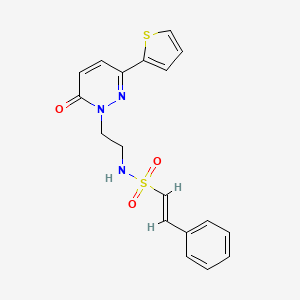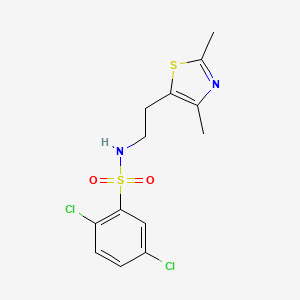![molecular formula C17H17N5O3S B2774545 1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946254-62-2](/img/structure/B2774545.png)
1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic routes and reaction conditions: This compound can be synthesized through multi-step organic synthesis. One common route involves the initial formation of the pyrazolo[3,4-d]pyrimidinone ring system, followed by the introduction of indolin-1-yl and other functional groups. Key steps may include nucleophilic substitution, condensation, and cyclization reactions.
Industrial production methods: Industrial production typically employs optimized batch processes. These methods include careful control of reaction conditions such as temperature, solvent choice, and pH to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of reactions: 1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo a variety of reactions, such as:
Oxidation: The hydroxyethyl group can be oxidized to an aldehyde or carboxylic acid.
Reduction: Reductive amination may be employed to modify the indolin-1-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at specific positions on the pyrazolo[3,4-d]pyrimidinone core.
Common reagents and conditions: Standard reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides for substitution reactions.
Major products formed: Depending on the reaction conditions, products can range from oxidized or reduced derivatives to substituted pyrazolo[3,4-d]pyrimidinone analogs.
Applications De Recherche Scientifique
Chemistry: This compound is studied for its chemical reactivity and stability, which can inform the synthesis of novel analogs with potentially enhanced properties.
Biology: It is investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antiviral activities, making it a candidate for drug development.
Industry: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.
5. Mechanism of Action: The exact mechanism by which 1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. This modulation can influence cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds: Structurally related compounds include other pyrazolo[3,4-d]pyrimidinone derivatives. Notable examples include 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one itself, without the additional functional groups, and derivatives with variations in the substituents attached to the core structure.
Uniqueness: The unique combination of hydroxyethyl, indolin-1-yl, and thio functionalities in this compound confers distinct chemical and biological properties, setting it apart from other similar compounds. This uniqueness can translate into specific interactions with biological targets and potentially novel therapeutic applications.
Propriétés
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-8-7-22-15-12(9-18-22)16(25)20-17(19-15)26-10-14(24)21-6-5-11-3-1-2-4-13(11)21/h1-4,9,23H,5-8,10H2,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYYEXVYGOHGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2774463.png)







![2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2774478.png)

![5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2774480.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)

